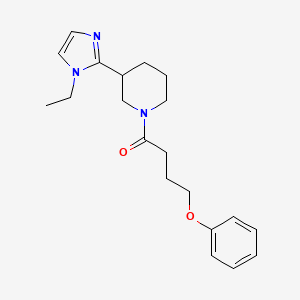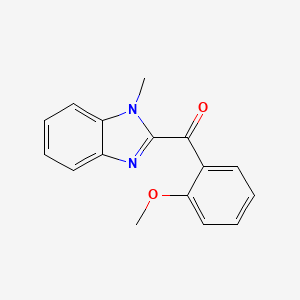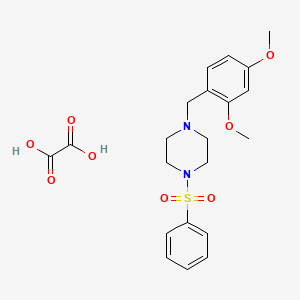![molecular formula C20H19NO3S B5549548 N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)
N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar naphthyl-acetamide compounds typically involves multi-step chemical reactions, employing various catalysts and conditions to achieve the desired product. For instance, a one-step method reported for synthesizing a closely related compound utilized N, N-dimethylethylenediamine and 7-acetamido-4-hydroxy-2-naphthalenesulfonyl chloride in acetonitrile, showcasing the complexity and specificity of synthesis routes for such compounds (Zhang, 2013).
Molecular Structure Analysis
The molecular structure of acetamide derivatives often involves intricate arrangements of atoms and bonds. For example, studies on similar molecules have employed various spectroscopic techniques, such as MS, FTIR, and NMR, to elucidate their structure, demonstrating the significance of these analytical methods in understanding the molecular architecture of complex organic compounds (Kang, Cho, & Jang, 2011).
Applications De Recherche Scientifique
Catalytic Applications
N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide has been investigated for its use in catalysis. For instance, Zare et al. (2012) studied the efficacy of Bronsted acidic ionic liquids, which are similar in structure to N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide, as homogeneous and green catalysts for organic transformations. They found that these catalysts are highly efficient and offer advantages such as high yields, clean processes, and green conditions (Zare et al., 2012).
Detection and Analysis
Another study by Houdier et al. (2000) explored the use of a related compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, as a molecular probe for trace measurement of carbonyl compounds in water samples. This research indicates the potential for N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide to be used in similar analytical applications (Houdier et al., 2000).
Enzyme Inhibition
Abbasi et al. (2015) evaluated the enzyme inhibition activity of various sulfonamides derived from dagenan chloride, which shares structural similarities with N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide. They discovered that these compounds are good inhibitors of lipoxygenase but moderate inhibitors of α-glucosidase enzyme, suggesting potential applications in the development of anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Biological Screening
Khan et al. (2019) synthesized and screened a series of compounds related to N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide for antibacterial, antifungal, and anthelmintic activity. Their study provides insights into the potential biological applications of similar compounds (Khan et al., 2019).
Fluorescent Chemosensors
Chae et al. (2019) synthesized a dansyl-based chemosensor, structurally similar to N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide, for detecting Cu2+ ions. This suggests possible applications of the compound in the development of sensitive detection methods for metal ions in various samples (Chae et al., 2019).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)sulfonyl-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-14-10-11-15(2)19(12-14)25(23,24)21-20(22)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHYMXOYKLDVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)sulfonyl-2-naphthalen-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5549470.png)
![1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)



![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)
![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)